4-bromo-5-methylthiophene-3-carboxylic acid
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Overview
Description
4-Bromo-5-methylthiophene-3-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a bromine atom at the fourth position, a methyl group at the fifth position, and a carboxylic acid group at the third position on the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methylthiophene-3-carboxylic acid typically involves the bromination of 5-methylthiophene-3-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: Formation of 4-substituted-5-methylthiophene-3-carboxylic acid derivatives.
Oxidation: Conversion to 4-bromo-5-methylthiophene-3-carboxaldehyde or this compound.
Reduction: Formation of 4-bromo-5-methylthiophene-3-methanol.
Scientific Research Applications
4-Bromo-5-methylthiophene-3-carboxylic acid is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: Exploration of its derivatives for pharmaceutical applications, particularly in the design of new drugs.
Industry: Utilized in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 4-bromo-5-methylthiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxylic acid group can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
5-Bromo-2-methylthiophene-3-carboxylic acid: Similar structure but with the bromine atom at the fifth position.
4-Chloro-5-methylthiophene-3-carboxylic acid: Chlorine atom instead of bromine.
5-Methylthiophene-3-carboxylic acid: Lacks the bromine atom.
Uniqueness: 4-Bromo-5-methylthiophene-3-carboxylic acid is unique due to the specific positioning of the bromine and methyl groups, which can significantly affect its chemical reactivity and biological activity compared to its analogs. This unique structure allows for selective modifications and applications in various fields.
Properties
CAS No. |
1367919-94-5 |
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Molecular Formula |
C6H5BrO2S |
Molecular Weight |
221.07 g/mol |
IUPAC Name |
4-bromo-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H5BrO2S/c1-3-5(7)4(2-10-3)6(8)9/h2H,1H3,(H,8,9) |
InChI Key |
NZBGXKKTSGFSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
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